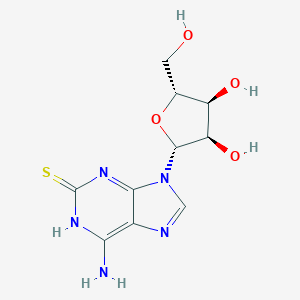

2-Thioadenosine

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTESOZAUMTUKQX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195735 | |

| Record name | 2-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43157-50-2 | |

| Record name | 2-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Function of 2-Thioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thioadenosine is a modified purine (B94841) nucleoside that plays multifaceted roles in cellular biology. This technical guide provides an in-depth exploration of its biological functions, primarily focusing on its incorporation into transfer RNA (tRNA) as 2-methylthio-N6-isopentenyladenosine (ms2i6A) and the distinct but related roles of its metabolic cousin, 5'-methylthioadenosine (MTA). As a crucial component of tRNA, this compound modifications are integral to the fidelity and efficiency of protein translation. The related molecule, MTA, is a key signaling molecule and a central intermediate in the methionine salvage pathway, linking it to polyamine biosynthesis and cellular methylation reactions. This document details the molecular mechanisms, associated signaling pathways, and metabolic significance of these thioadenosines, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Role of this compound in tRNA Modification and Translation

The most well-characterized biological function of this compound derivatives is their presence as post-transcriptional modifications in tRNA, specifically at position 37, adjacent to the anticodon. The hypermodified nucleoside, 2-methylthio-N6-isopentenyladenosine (ms2i6A), is found in tRNAs that read codons beginning with uridine.[1] This modification is critical for maintaining translational fidelity and efficiency.

The biosynthesis of ms2i6A is a multi-step enzymatic process. It begins with the isopentenylation of adenosine (B11128) at position 37 (A37) by the enzyme tRNA isopentenyltransferase (MiaA), forming N6-isopentenyladenosine (i6A).[2] Subsequently, the methylthiolation of i6A is catalyzed by the MiaB enzyme to form ms2i6A.[2] In some bacteria, ms2i6A can be further hydroxylated by MiaE to form ms2io6A.[2]

The presence of the ms2i6A modification at position 37 enhances the stability of the codon-anticodon interaction, particularly for weak A:U base pairings at the first and third codon positions. This modification helps to prevent frameshifting during translation and ensures the accurate incorporation of amino acids into the growing polypeptide chain.[3] The state of this modification can also be regulated by cellular conditions, such as oxygen availability and iron or cysteine limitation, suggesting a role in cellular adaptation to environmental stress.[4]

Experimental Protocol: Analysis of tRNA Modifications by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of tRNA modifications.[5][6]

Objective: To identify and quantify modified nucleosides, such as ms2i6A, in total tRNA.

Materials:

-

Isolated total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system (e.g., Triple Quadrupole or high-resolution mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

tRNA Digestion:

-

To 1-5 µg of total tRNA, add 1-2 units of nuclease P1.

-

Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.

-

Add 1-2 units of bacterial alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.

-

Incubate at 37°C for 1-2 hours.

-

Filter the reaction mixture to remove enzymes.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto a reversed-phase C18 column.

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Analyze the eluting nucleosides using the mass spectrometer in positive ion mode.

-

Identify modified nucleosides based on their specific mass-to-charge (m/z) ratio and fragmentation pattern (MS/MS).

-

Quantify the modified nucleosides by comparing their peak areas to those of known standards.[5]

-

Experimental Workflow: tRNA Modification Analysis

Caption: Workflow for tRNA modification analysis by LC-MS/MS.

5'-Methylthioadenosine (MTA) as a Signaling Molecule

5'-Methylthioadenosine (MTA), a closely related sulfur-containing nucleoside, is now recognized as an important signaling molecule with diverse biological effects, including immunomodulation and anti-inflammatory actions. MTA exerts many of its effects by interacting with adenosine receptors, which are G protein-coupled receptors.

MTA has been shown to signal through the adenosine A2B receptor (ADORA2B), leading to the activation of the transcription factor AP-1. This signaling does not proceed through the canonical cyclic AMP (cAMP) pathway but instead involves Protein Kinase C (PKC). MTA has also been demonstrated to suppress TLR-induced signaling in macrophages through the activation of A2a and A2b adenosine receptors, leading to a reduction in pro-inflammatory cytokines like TNFα.

Furthermore, MTA can inhibit Wnt signaling by reducing the levels of nuclear β-catenin and promoting its degradation by increasing the pool of active GSK3β.[7] It also exhibits immunomodulatory effects by suppressing T-cell activation and the production of pro-inflammatory cytokines, which may be beneficial in autoimmune diseases.[8]

Quantitative Data: Cellular Concentrations of MTA

The intracellular concentration of MTA is tightly regulated, and its accumulation in certain cancers due to the deletion of the metabolizing enzyme MTAP presents a therapeutic opportunity.

| Cell/Tissue Type | MTAP Status | Intracellular MTA Concentration |

| Human Hepatocytes (Normal) | Present | 2 - 10 pmol/mg protein |

| Hepatocellular Carcinoma (HCC) Tissue | Deficient | 3 - 4 pmol/mg of tissue |

| Melanoma Cells | Deficient | ~140 nM |

| Normal Skin | Present | 10 - 20 nM |

| Various Rat Tissues (Normal) | Present | 0.8 - 3.4 nmol/gram |

Note: Data compiled from multiple sources.[8][9] Direct comparison can be challenging due to variations in measurement units.

Experimental Protocol: Wnt Signaling Luciferase Reporter Assay

This protocol is for measuring the effect of MTA on the canonical Wnt signaling pathway.[10][11]

Objective: To quantify the inhibition of Wnt signaling by MTA using a TCF/LEF-responsive luciferase reporter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash (TCF/LEF luciferase reporter) and FOPFlash (negative control) plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

5'-Methylthioadenosine (MTA)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of MTA or vehicle control (e.g., DMSO).

-

Incubate for an additional 16-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Transfer the lysate to a luminometer plate.

-

Measure Firefly and Renilla luciferase activities sequentially using the luminometer according to the assay kit instructions.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in Wnt signaling activity in MTA-treated cells relative to the vehicle-treated control.

-

Signaling Pathway of 5'-Methylthioadenosine (MTA)

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Shared Sulfur Mobilization Routes for tRNA Thiolation and Molybdenum Cofactor Biosynthesis in Prokaryotes and Eukaryotes | MDPI [mdpi.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Critical Role of 2-Thioadenosine in Cellular Fidelity and Stress Response: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted roles of 2-thioadenosine and its derivatives in critical cellular processes. Primarily recognized as a crucial modification in transfer RNA (tRNA), this molecule is indispensable for accurate and efficient protein translation. Deficiencies in this compound biosynthesis have been linked to significant pathologies, including type 2 diabetes, highlighting its importance in maintaining cellular homeostasis. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanism of action, experimental methodologies for its study, and the intricate signaling pathways it influences.

The Central Role of this compound in Translational Accuracy

This compound, particularly in the form of 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), is a post-transcriptional modification found at position 37 of tRNA, adjacent to the anticodon. This modification is critical for the accurate decoding of specific codons, particularly the lysine (B10760008) codons AAA and AAG. The presence of the methylthio group on this compound enhances the stability of the codon-anticodon interaction, thereby preventing misreading of the genetic code during protein synthesis.

The biosynthesis of ms2t6A is a complex process involving several key enzymes. One of the most critical is the methylthiotransferase Cdk5 regulatory subunit-associated protein 1-like 1 (CDKAL1). Genetic variations in the CDKAL1 gene that impair its function are strongly associated with an increased risk of type 2 diabetes. The mechanism underlying this association lies in the reduced efficiency of proinsulin translation and subsequent processing into mature insulin (B600854). In the absence of a fully modified tRNALys(UUU), the misreading of lysine codons in the proinsulin mRNA leads to the synthesis of misfolded proinsulin, which in turn triggers cellular stress responses.

Quantitative Effects of this compound Deficiency

The deficiency of this compound modifications, often resulting from impaired CDKAL1 function, has quantifiable consequences on cellular processes. These effects range from altered metabolic profiles to the induction of cellular stress pathways.

| Parameter Assessed | Model System | Quantitative Change in Cdkal1 Deficient Model | Reference |

| Fat Accumulation | Cdkal1-/- mice on a high-fat diet | 17% reduction in intra-abdominal fat compared to wild-type | [1] |

| Insulin Secretion | Perifused islets from Cdkal1-/- mice on a high-fat diet | 1.0-fold potentiation of insulin secretion (compared to 1.6-fold in wild-type) | [1][2] |

| Proinsulin Processing | Cdkal1 knockdown NIT-1 cells | 1.95 ratio of precursor insulin mRNA to mature insulin mRNA | [3] |

| ER Stress Marker: BiP mRNA | S334ter-3 transgenic rats (P15) | 3.3-fold increase | [4] |

| ER Stress Marker: BiP mRNA | S334ter-4 transgenic rats (P60) | 4.0-fold increase | [4] |

| ER Stress Marker: BiP mRNA | S334ter-5 transgenic rats (P90) | 2.2-fold increase | [4] |

| ER Stress Marker: BiP mRNA | P23H-3 rats (P60) | 2.3-fold increase | [4] |

| ER Stress Marker: BiP mRNA | RCS rats (P60) | 2.4-fold increase | [4] |

| ER Stress Marker: Chop mRNA | S334ter-3 transgenic rats (P15) | 1.3-fold increase | [4] |

| ER Stress Marker: Chop mRNA | S334ter-4 transgenic rats (P30) | 1.5-fold increase | [4] |

| ER Stress Marker: Chop mRNA | P23H-3 rats (P60) | 1.6-fold increase | [4] |

Signaling Pathways Modulated by this compound Status

The fidelity of protein translation, governed in part by this compound modifications, has profound implications for cellular signaling. Deficiencies in these modifications can trigger stress responses and modulate key regulatory pathways.

The Unfolded Protein Response (UPR) and ER Stress

The accumulation of misfolded proinsulin due to inaccurate translation in the absence of sufficient ms2t6A is a direct trigger of Endoplasmic Reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Crosstalk with the TOR Signaling Pathway

Emerging evidence suggests a link between tRNA modification status and the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism. Deficiencies in tRNA modifications can lead to translational stress, which may in turn modulate TOR activity. This interplay highlights a broader role for tRNA modifications in integrating translational capacity with cellular growth signals.

Broader Implications: Oxidative Stress and Mitochondrial Function

Beyond its well-established role in translation, this compound may also be involved in the cellular response to oxidative stress. The 2-thiouridine (B16713) unit in tRNA is susceptible to desulfurization under oxidative conditions, which can lead to the formation of 4-pyrimidinone nucleoside.[5] This chemical alteration can impair tRNA function, suggesting a potential mechanism by which oxidative stress can impact protein synthesis and overall cellular health.

Furthermore, the biosynthesis of some 2-thiouridine modifications is dependent on iron-sulfur (Fe-S) clusters, which are assembled in the mitochondria. This links this compound metabolism to mitochondrial function. Deficiencies in proteins involved in Fe-S cluster biogenesis, such as IBA57, can lead to defects in the maturation of mitochondrial aconitase-type and radical SAM Fe-S proteins, which are crucial for various metabolic pathways.

Experimental Protocols

Analysis of tRNA Thiolation by APM-Northern Blotting

This method is used to detect the presence of thio-modifications in tRNA, such as 2-thiouridine. The principle lies in the reduced electrophoretic mobility of thiolated tRNA in a polyacrylamide gel containing (N-acryloylamino)phenylmercuric chloride (APM), which specifically binds to the thiol group.

Materials:

-

Total RNA sample

-

10x TBE buffer (0.89 M Tris-borate, 2 mM EDTA, pH 8.3)

-

Acrylamide/bis-acrylamide solution (19:1)

-

Ammonium (B1175870) persulfate (APS), 10% solution

-

TEMED

-

(N-acryloylamino)phenylmercuric chloride (APM)

-

RNA loading dye (e.g., formamide-based)

-

Nylon membrane

-

Hybridization buffer

-

Labeled oligonucleotide probe specific for the tRNA of interest

-

Wash buffers (e.g., SSC-based)

-

Detection reagents (e.g., chemiluminescent substrate)

Procedure:

-

Gel Preparation:

-

Prepare a 10% polyacrylamide gel containing 7 M urea in 1x TBE.

-

For the APM gel, add APM to a final concentration of 50 µg/mL before polymerization. Prepare a control gel without APM.

-

Add 10% APS and TEMED to initiate polymerization. Pour the gel and allow it to set.

-

-

Sample Preparation and Electrophoresis:

-

Resuspend 5-20 µg of total RNA in RNA loading dye.

-

Denature the RNA by heating at 65-70°C for 10 minutes, then immediately place on ice.

-

Load the samples onto both the APM and non-APM gels.

-

Run the gel in 1x TBE buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Transfer:

-

Electroblot the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer system.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in hybridization buffer at the appropriate temperature.

-

Add the labeled oligonucleotide probe and hybridize overnight.

-

Wash the membrane with increasingly stringent wash buffers to remove unbound probe.

-

Detect the signal using an appropriate imaging system. A retarded band in the APM gel compared to the non-APM gel indicates the presence of a thio-modification.

-

Quantification of ms2t6A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of modified nucleosides in RNA.

Materials:

-

Purified tRNA or total RNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Stable isotope-labeled internal standard for ms2t6A

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

RNA Hydrolysis:

-

Digest 1-5 µg of RNA with nuclease P1 at 37°C for 2 hours in a buffer of 10 mM ammonium acetate, pH 5.3.

-

Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Sample Preparation:

-

Add a known amount of the stable isotope-labeled internal standard to the hydrolyzed sample.

-

Centrifuge the sample to pellet any undigested material and transfer the supernatant to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the native ms2t6A and the isotope-labeled internal standard.

-

-

Quantification:

-

Quantify the amount of ms2t6A in the sample by comparing the peak area of the native molecule to that of the internal standard.

-

Conclusion

This compound and its derivatives are not merely structural components of tRNA but are active participants in the maintenance of cellular health. Their role in ensuring translational fidelity is paramount, and disruptions in their biosynthesis have cascading effects, leading to protein misfolding, ER stress, and the modulation of key signaling pathways such as the UPR and TOR. The intricate connections between this compound metabolism, mitochondrial function, and the oxidative stress response underscore its significance in a broad range of cellular processes. A deeper understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, will be instrumental in developing novel therapeutic strategies for diseases linked to impaired this compound function.

References

- 1. Deletion of CDKAL1 affects high-fat diet-induced fat accumulation and glucose-stimulated insulin secretion in mice, indicating relevance to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deletion of CDKAL1 Affects High-Fat Diet–Induced Fat Accumulation and Glucose-Stimulated Insulin Secretion in Mice, Indicating Relevance to Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 2-thiouridine unit in the RNA strand is desulfured predominantly to 4-pyrimidinone nucleoside under in vitro oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Sources of 2-Thioadenosine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and sources of 2-thioadenosine and, more prominently, its naturally occurring thiolated analogs found within transfer RNA (tRNA). While free this compound is primarily a synthetic molecule utilized in biochemical research, the 2-thio modification is a critical post-transcriptional modification in tRNA across all domains of life, influencing tRNA structure, function, and the fidelity of protein translation. This document details the prevalence of these modifications, the analytical methods for their detection and quantification, and the biosynthetic pathways responsible for their formation.

Natural Occurrence and Sources

Direct evidence for the natural occurrence of free this compound in biological systems is not well-established in scientific literature. Its presence is predominantly as a synthetic nucleoside analog used in the development of various chemical probes and potential therapeutic agents.

However, the 2-thio modification is a vital component of several naturally occurring nucleosides within tRNA molecules. These modified nucleosides are found at specific positions, most notably in the anticodon loop, where they play a crucial role in maintaining reading frame fidelity and stabilizing codon-anticodon interactions.

The primary naturally occurring 2-thiolated nucleosides are derivatives of uridine (B1682114) and adenosine (B11128):

-

2-Thiouridine (B16713) Derivatives: A variety of 2-thiouridine modifications are found at the wobble position (position 34) of tRNAs for amino acids such as lysine, glutamine, and glutamic acid. These modifications are essential for accurate decoding of the genetic code.[1][2] In eukaryotes, a common modification is 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) .[2] In bacteria, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) are prevalent.[3][4] Thermophilic organisms possess 2-thioribothymidine (s²T) at position 54, which contributes to the thermal stability of their tRNA.[5]

-

2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A): This hypermodified nucleoside is found at position 37 of tRNAs that read codons starting with uridine, in both prokaryotes and eukaryotes.[6][7] It is synthesized from its precursor, N⁶-isopentenyladenosine (i⁶A).[6][8] The presence of ms²i⁶A is critical for preventing frameshift errors during translation.[6]

These modified nucleosides are not typically found in their free form in the cell but are integral components of the tRNA structure. Their analysis, therefore, requires the isolation and enzymatic digestion of tRNA.

Data Presentation: Abundance of 2-Thiolated Nucleosides in tRNA

The following table summarizes quantitative data on the abundance of major 2-thiolated nucleosides in tRNA from various organisms, as determined by LC-MS/MS analysis. The values represent the number of moles of the modified nucleoside per mole of total tRNA.

| Modified Nucleoside | Organism | Tissue/Cell Type | Abundance (mol/mol tRNA) | Reference |

| mnm⁵s²U | Bacillus subtilis | - | Varies with sulfur availability | [9] |

| cmnm⁵s²U | Bacillus subtilis | - | Varies with sulfur availability | [9] |

| mcm⁵s²U | Saccharomyces cerevisiae | - | Decreases at elevated temperatures | [10] |

| ms²i⁶A | Salmonella typhimurium | - | Present under anaerobic conditions | [11] |

| ms²io⁶A | Salmonella typhimurium | - | Present under aerobic conditions | [11] |

Experimental Protocols

The identification and quantification of 2-thiolated nucleosides from biological sources typically involve a multi-step process. Below are detailed methodologies for the key experiments.

Isolation and Digestion of tRNA for Nucleoside Analysis by LC-MS/MS

This protocol outlines the standard procedure for extracting total tRNA from cells and digesting it into individual nucleosides for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell pellet

-

TRIzol reagent or similar RNA extraction kit

-

Nuclease P1 (Sigma-Aldrich)

-

Bacterial Alkaline Phosphatase (BAP) (Takara)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Tris-HCl buffer (pH 8.0)

-

HPLC-grade water

-

Acetonitrile (ACN)

-

Formic acid (FA)

Procedure:

-

tRNA Isolation:

-

Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's instructions.

-

To enrich for tRNA, the total RNA can be further purified by size-exclusion chromatography or anion-exchange HPLC.[12]

-

-

Enzymatic Digestion to Nucleosides:

-

Resuspend approximately 1-5 µg of purified tRNA in 25 µL of nuclease-free water.

-

Add 2.5 µL of 1 M ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).

-

Incubate the mixture at 37°C for 2 hours.

-

Add 3 µL of 1 M Tris-HCl (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject an appropriate volume (e.g., 5-10 µL) onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Analyze the eluent by tandem mass spectrometry operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ion transitions for each modified nucleoside.[12][14]

-

Periodate-dependent Analysis of Queuosine (B110006) and Sulfur modification sequencing (PAQS-seq)

PAQS-seq is a high-throughput sequencing method that allows for the detection and semi-quantification of 2-thio modifications in tRNA at single-base resolution.[15][16]

Materials:

-

Total RNA

-

Sodium periodate (B1199274) (NaIO₄)

-

Lysine or other amine-containing buffer

-

RNA ligation and reverse transcription reagents

-

Next-generation sequencing platform

Procedure:

-

Periodate Treatment:

-

Treat total RNA with sodium periodate. The periodate oxidizes the 2-thio group of the modified nucleosides.

-

-

Amine-induced Cleavage:

-

Incubate the periodate-treated RNA with an amine-containing buffer (e.g., lysine). This leads to strand scission at the site of the oxidized 2-thio modification.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the cleaved RNA fragments using standard protocols.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference tRNA database.

-

The sites of 2-thio modifications will be identified by the termination of sequencing reads at those positions. The frequency of read termination at a specific site corresponds to the level of modification.

-

Visualization of Pathways and Workflows

Biosynthesis of 2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A) in tRNA

The biosynthesis of ms²i⁶A is a two-step enzymatic process that modifies an adenosine residue at position 37 of specific tRNAs.

Caption: Biosynthesis of ms²i⁶A in tRNA.

General Workflow for the Analysis of 2-Thiolated Nucleosides in tRNA

This diagram illustrates the key steps involved in the experimental analysis of 2-thiolated nucleosides from biological samples.

Caption: Experimental workflow for tRNA modification analysis.

Biosynthesis of 2-Thiouridine (s²U) in tRNA

The biosynthesis of 2-thiouridine involves a sulfur relay system that transfers sulfur from cysteine to the tRNA.

Caption: Eukaryotic 2-thiouridine biosynthesis pathway.

References

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. academic.oup.com [academic.oup.com]

- 3. Diverse Mechanisms of Sulfur Decoration in Bacterial tRNA and Their Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The modified base isopentenyladenosine and its derivatives in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur Availability Impacts Accumulation of the 2-Thiouridine tRNA Modification in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. A modified nucleotide in tRNA as a possible regulator of aerobiosis: synthesis of cis-2-methyl-thioribosylzeatin in the tRNA of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 15. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Thioadenosine: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioadenosine is a sulfur-containing analogue of the endogenous purine (B94841) nucleoside adenosine (B11128). It serves as a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the antiplatelet agent cangrelor. Its structural modification at the C2 position of the adenine (B156593) base imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and signaling pathways associated with this compound.

Chemical Structure and Properties

The foundational characteristics of this compound are its molecular structure and physicochemical properties. The presence of a thione group at the second position of the purine ring distinguishes it from adenosine and is central to its reactivity and biological interactions.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₄S | [1][2][3] |

| Molecular Weight | 299.31 g/mol | [1][3] |

| CAS Number | 43157-50-2 | [2][3] |

| Appearance | Pale Yellow to Yellow Solid | [4] |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | [1][3] |

| Solubility | Slightly soluble in DMSO, Methanol (with heating/sonication), and aqueous base. | [4] |

| pKa | 8.37 ± 0.40 (Predicted) | [4] |

Experimental Protocols

Synthesis of this compound

This compound is a vital intermediate in the synthesis of the P2Y12 inhibitor, cangrelor.[5] A common industrial-scale synthesis involves the reaction of a protected adenosine precursor with carbon disulfide under high temperature and pressure.[6]

Methodology:

-

Reaction Setup: A high-pressure autoclave is charged with water, methanol, an adenosine precursor (intermediate 5 as described in the cited literature), and carbon disulfide under a nitrogen atmosphere.[6]

-

Reaction Conditions: The reaction mixture is heated to 100-105°C. The pressure is maintained at approximately 1.2 to 1.9 MPa.[6]

-

Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically when its content falls below 1.0%).[6]

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through crystallization, to yield this compound monohydrate.[5][6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and quantifying process-related impurities.[6]

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV detector is used. A C18 reverse-phase column is commonly employed.

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of a buffer (e.g., 0.1 M KH₂PO₄, pH 6) and an organic modifier like methanol.[7] The gradient runs from a low to a high concentration of the organic solvent over a set period.[7]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol). The sample is filtered through a 0.22 µm syringe filter before injection.[3]

-

Detection: The elution of compounds is monitored by UV absorbance, typically at 260 nm.[3]

-

Quantification: The purity of this compound is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[6]

Adenosine Receptor Binding Assay

To evaluate the interaction of this compound or its derivatives with adenosine receptors, a competitive radioligand binding assay is a standard method.[2]

Methodology:

-

Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1 or A2A) are prepared from cultured cells or animal tissues (e.g., rat brain cortex).[2]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A1 or [³H]CGS21680 for A2A receptors), and varying concentrations of the test compound (this compound derivative).[2]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter plate.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[2]

Signaling Pathways

This compound derivatives have been shown to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four main subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

Interaction with A₁ Adenosine Receptors

The A₁ adenosine receptor is coupled to the inhibitory G protein, Gᵢ. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Analogues of this compound have been shown to inhibit binding at A₁ receptors with Ki values in the micromolar range.[2]

Interaction with A₂ Adenosine Receptors

The A₂ₐ and A₂ₑ receptors are coupled to the stimulatory G protein, Gₛ. Ligand binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This compound analogues have demonstrated a 4- to 8-fold selectivity for A₂ receptors over A₁ receptors, with Ki values for A₂ receptor binding in the low micromolar range.[2]

Conclusion

This compound is a molecule of significant interest due to its role as a key synthetic intermediate and the biological activities of its derivatives. Its unique structure, characterized by the C2-thione substitution, provides a scaffold for the development of potent and selective ligands for adenosine receptors and other biological targets. The experimental protocols for its synthesis and analysis are well-established, facilitating its use in research and development. A thorough understanding of its chemical properties and interactions with signaling pathways is essential for leveraging this compound in the design of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Structural Differences: 2-Thioadenosine vs. Adenosine

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the key structural, physicochemical, and conformational differences between the endogenous nucleoside adenosine (B11128) and its synthetic analogue, 2-Thioadenosine. A thorough understanding of these distinctions is paramount for professionals in pharmacology and medicinal chemistry engaged in the design and development of selective adenosine receptor modulators. This document outlines these differences through comparative data, details the experimental methodologies used for their characterization, and visualizes the associated biological pathways.

Fundamental Molecular Structure

The primary structural difference between adenosine and this compound lies in the substitution at the C2 position of the purine (B94841) ring. In this compound, the exocyclic oxygen atom present in the purine base of adenosine is replaced by a sulfur atom. Adenosine is a naturally occurring purine nucleoside, composed of an adenine (B156593) molecule attached to a ribose sugar via a β-N9-glycosidic bond.[1][2][3] this compound, also known as 2-Mercaptoadenosine, is a derivative of adenosine where this single atomic substitution imparts significant changes to its electronic and steric properties.[4][5]

References

- 1. The Adenosine Molecule (Adenine) -Chemical and Physical Properties [worldofmolecules.com]

- 2. Adenosine - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. This compound | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

The Thio Group in 2-Thioadenosine: A Linchpin of Biological Function and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substitution of an oxygen atom with sulfur at the C2 position of the purine (B94841) ring in adenosine (B11128), yielding 2-thioadenosine, introduces a subtle yet profound alteration that significantly impacts its biological roles. This thio-modification, a testament to nature's ingenuity in fine-tuning molecular interactions, confers unique properties upon this nucleoside, influencing everything from the structural integrity of transfer RNA (tRNA) to the modulation of critical cell signaling pathways. For researchers in drug discovery and molecular biology, a comprehensive understanding of the thio group's significance is paramount for leveraging its potential in developing novel therapeutics and research tools. This guide provides a detailed exploration of the biological importance of the thio group in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

The Pivotal Role of this compound in Transfer RNA

The most well-established biological context for the 2-thio modification of adenosine is within tRNA molecules. Specifically, 2-thiouridine (B16713) (s²U), a derivative of this compound, is a common modification found at the wobble position (position 34) of the anticodon loop in tRNAs for amino acids such as glutamic acid, glutamine, and lysine.[1][2] The thio group at this critical position is not merely a decorative addition; it is a key determinant of tRNA structure and function.

Enhancing Translational Fidelity and Efficiency

The primary role of the 2-thio modification in tRNA is to enhance the precision and efficiency of protein synthesis. The sulfur atom, being larger and more polarizable than oxygen, restricts the conformational flexibility of the ribose sugar puckering, favoring the C3'-endo conformation.[3] This pre-organization of the anticodon loop contributes to a more stable and specific interaction with the corresponding codon on the messenger RNA (mRNA) within the ribosome.[3][4]

This enhanced stability has a direct impact on codon recognition. The 2-thio group promotes more accurate pairing with adenosine (A) in the third position of the codon while discouraging mispairing with guanosine (B1672433) (G).[5][6] This "wobble" pairing restriction is crucial for the correct interpretation of the genetic code, preventing translational errors that could lead to the synthesis of non-functional or toxic proteins.[6]

Conferring Thermostability

In thermophilic organisms, which thrive at high temperatures, the 2-thio modification of tRNA is essential for survival. The increased rigidity imparted by the thio group significantly raises the melting temperature (Tm) of the tRNA molecule, preventing its denaturation at elevated temperatures.[7] This thermostability ensures that the tRNA can maintain its proper L-shaped tertiary structure and function effectively in the harsh thermal environment of these organisms.

This compound Derivatives as Modulators of Purinergic Signaling

Beyond its role in tRNA, this compound and its synthetic derivatives have emerged as important ligands for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a vast array of physiological processes. There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The interaction of this compound-based compounds with these receptors can trigger or block downstream signaling cascades, making them attractive targets for drug development.

Adenosine Receptor Binding Affinities

The affinity and selectivity of this compound derivatives for the different adenosine receptor subtypes can be finely tuned by modifications at various positions of the molecule. The thio group at the C2 position is a key determinant of this interaction profile. The following table summarizes the binding affinities (Ki) of several 2-substituted thioadenosine analogs for human adenosine receptors.

| Compound | 2-Substituent | A₁ Ki (μM) | A₂A Ki (μM) | A₃ Ki (nM) | Reference |

| 2-(Phenylethoxy)adenosine | -O-(CH₂)₂-Ph | >100 | - | 54 | [8] |

| 2-(Phenylamino)adenosine | -NH-Ph | >100 | - | 310 | [8] |

| 2-(Phenylthio)adenosine | -S-Ph | >100 | - | 1960 | [8] |

| 2-Hexynyl-4'-thioadenosine | -C≡C-(CH₂)₃-CH₃ | - | 0.00719 | - | [9] |

| This compound Analog 1 | -S-(CH₂)₂-Ph | 10-17 | 1.2-3.67 | - | [10] |

Note: The data presented is a compilation from multiple sources and experimental conditions may vary.

Downstream Signaling Pathways

Activation of adenosine receptors by agonists, including certain this compound derivatives, initiates intracellular signaling cascades. The A₂A and A₂B receptors are typically coupled to the Gs alpha subunit of the G protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Conversely, A₁ and A₃ receptors are often coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The modulation of cAMP levels has widespread effects on cellular function, influencing processes such as inflammation, neurotransmission, and vasodilation. The ability of this compound derivatives to selectively target specific adenosine receptor subtypes opens up possibilities for therapeutic interventions in a variety of diseases.

Experimental Protocols

A rigorous investigation into the biological significance of this compound necessitates the use of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the study of this modified nucleoside.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors), and a range of concentrations of the this compound test compound.

-

To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Translation Assay with Thio-Modified tRNA

This assay assesses the impact of tRNA modifications on the efficiency and fidelity of protein synthesis.

Detailed Methodology:

-

Preparation of Components:

-

tRNA: Synthesize or isolate the tRNA of interest. The 2-thio modification can be introduced enzymatically in vitro using purified tRNA-modifying enzymes.

-

Ribosomes: Purify ribosomes from a suitable source (e.g., E. coli).

-

mRNA: Prepare an mRNA template encoding a specific protein.

-

Amino Acids and Energy Source: Prepare a mixture of all 20 amino acids (one of which may be radiolabeled for detection) and an energy regeneration system (ATP, GTP).

-

-

Translation Reaction:

-

Combine the purified ribosomes, mRNA template, amino acid mixture, and either the thio-modified tRNA or an unmodified control tRNA in a reaction buffer.

-

Initiate the translation reaction by adding the energy source.

-

Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time.

-

-

Analysis of Translation Products:

-

Stop the reaction and analyze the synthesized protein. If a radiolabeled amino acid was used, the protein products can be separated by SDS-PAGE and visualized by autoradiography.

-

Quantify the amount of protein synthesized to determine the translational efficiency.

-

The fidelity of translation can be assessed by sequencing the protein product or by using reporter systems that are sensitive to translational errors.

-

Synthesis of this compound

The synthesis of this compound and its derivatives is a critical aspect of research in this field. While chemical synthesis routes are well-established, enzymatic approaches offer a more environmentally friendly and often more specific alternative.

Chemical Synthesis

A common route for the chemical synthesis of this compound involves the conversion of a protected adenosine derivative. For example, 2-chloroadenosine (B27285) can be treated with a thiourating agent to replace the chlorine atom with a thio group. Subsequent deprotection yields this compound.

Enzymatic Synthesis

Enzymatic synthesis of this compound can be achieved through transglycosylation reactions catalyzed by nucleoside phosphorylases.[12] This method involves the transfer of a ribose moiety from a donor nucleoside to 2-thioadenine.

Workflow:

Whole-cell biocatalysts, which utilize intact microorganisms expressing the necessary enzymes, can also be employed for the synthesis of this compound, offering a cost-effective and scalable production method.[2]

Conclusion

The thio group in this compound is a powerful determinant of its biological function. In the realm of tRNA, it is a cornerstone of translational fidelity and thermal stability. As a standalone nucleoside and in its synthetic derivatives, this compound provides a versatile scaffold for the design of potent and selective ligands for adenosine receptors, opening new avenues for the treatment of a wide range of diseases. The continued exploration of the synthesis, biological activities, and therapeutic potential of this compound and its analogs promises to yield further insights into fundamental biological processes and to drive the development of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of this unique modified nucleoside.

References

- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic transglycosylation for glycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. benchchem.com [benchchem.com]

2-Thioadenosine in Medicinal Chemistry: A Technical Guide

Introduction

2-Thioadenosine is a sulfur-containing derivative of the purine (B94841) nucleoside adenosine (B11128). It serves as a crucial intermediate and a foundational scaffold in the synthesis of various biologically active compounds.[1][2] Its structural modification, particularly at the 2-position of the adenine (B156593) base, has given rise to a multitude of derivatives with significant therapeutic potential. In medicinal chemistry, this compound is primarily recognized as a key building block for potent antiplatelet agents and as a ligand for purinergic receptors, which are involved in numerous physiological processes.[1][3] This guide provides an in-depth review of this compound's role in drug development, covering its synthesis, mechanisms of action, quantitative biological data, and key experimental protocols for researchers and drug development professionals.

Synthesis and Derivatization

The synthesis of this compound and its derivatives often starts from the more readily available adenosine. A common industrial method involves the oxidation of adenosine, followed by a ring-opening reaction and subsequent ring-closure with carbon disulfide to yield this compound.[1] Further derivatization is typically achieved by targeting the thiol group at the C2 position, allowing for the introduction of various substituents through alkylation or other coupling reactions.[4][5]

General Synthetic Workflow

The overall process can be visualized as a multi-step chemical transformation, starting from a common precursor and leading to diverse functionalized analogs.

Quantitative Data: Synthesis

The efficiency of synthesis is critical for industrial applications. The following table summarizes representative quantitative data for a specific synthetic route to this compound monohydrate.

| Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| 1-2 | Adenosine | Oxidation, NaOH | Intermediate 5 | - | - | [1] |

| 3 | Intermediate 5 | Carbon Disulfide | This compound Monohydrate | 46.4% (overall) | >98.0% | [1] |

Mechanism of Action and Biological Targets

This compound derivatives exert their biological effects primarily by interacting with purinergic signaling pathways. They are particularly known for their activity at adenosine receptors and their role in metabolic pathways involving the enzyme methylthioadenosine phosphorylase (MTAP).

Adenosine Receptor Modulation

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are implicated in a wide range of physiological functions, making them attractive drug targets.[6][7] Derivatives of this compound have been synthesized and evaluated as ligands for these receptors, with many showing selectivity for the A₂ and A₃ subtypes.[4][8]

Activation of the A₂ₐ receptor, for instance, typically involves coupling to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This cascade activation of Protein Kinase A (PKA) leads to various cellular responses.[9]

Role in MTAP-Deficient Cancers

Methylthioadenosine phosphorylase (MTAP) is an enzyme crucial for the salvage of adenine and methionine. A significant percentage of human cancers exhibit a homozygous deletion of the MTAP gene.[10] This metabolic deficiency creates a therapeutic window. Certain analogs of 5'-methylthioadenosine (MTA), including those with a 2-fluoroadenine (B1664080) base, can be cleaved by MTAP in normal (MTAP-positive) cells to release a toxic metabolite.[11] In MTAP-deficient cancer cells, this activation does not occur, making the pro-drug selectively toxic to normal cells. Conversely, a therapeutic strategy can be designed where a toxic purine analogue is administered with MTA. In normal cells, MTAP converts MTA to adenine, which competitively inhibits the activation of the toxic analogue, thus protecting the cell.[10][12] In MTAP-deficient cancer cells, no such protection occurs, leading to selective cell death.[10][12]

Quantitative Biological Data

The affinity of this compound derivatives for adenosine receptors is a key determinant of their pharmacological activity. Radioligand binding assays are commonly used to determine the inhibition constant (Ki) of these compounds.[4]

The following table presents binding affinity data for a series of 2-substituted thioadenosine nucleoside analogues at A₁ and A₂ adenosine receptors from rat brain tissues.[4]

| Compound | R-Group at C2-thio position | A₁ Receptor Ki (µM) | A₂ Receptor Ki (µM) | A₁/A₂ Selectivity Ratio | Reference |

| 3 | 4-Nitrobenzyl | 10.0 | 1.20 | 8.3 | [4] |

| 5 | Propargyl | 17.0 | 3.67 | 4.6 | [4] |

| 7 | (E)-1-Iodo-1-penten-5-yl | 15.0 | 2.50 | 6.0 | [4] |

| 12 | [[3-(4-hydroxyphenyl)propionamido]ethyl] | 12.0 | 2.00 | 6.0 | [4] |

| 13 | [[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl] | 14.0 | 3.50 | 4.0 | [4] |

Lower Ki values indicate higher binding affinity. The A₁/A₂ ratio suggests a 4- to 8-fold selectivity for the A₂ receptor for these compounds.[4]

Key Experimental Protocols

Detailed and reproducible experimental methods are fundamental to medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-[(Aminoethyl)thio]adenosine (11)

This protocol is adapted from the synthesis of an intermediate used for further derivatization.[4]

Materials:

-

This compound (1)

-

Bromoethylamine hydrobromide

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Water

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Dissolve this compound (1 mmol) in a solution of NaOH (2 mmol) in a 1:1 mixture of water and methanol (20 mL).

-

Add bromoethylamine hydrobromide (1.2 mmol) to the solution.

-

Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with an appropriate acid (e.g., dilute HCl) to a pH of ~7.

-

Reduce the solvent volume under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the product, 2-[(aminoethyl)thio]adenosine.

-

Purify the crude product further by recrystallization or column chromatography as needed.

Protocol 2: Adenosine Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of compounds at A₁ and A₂ adenosine receptors, as described in the literature.[4]

Materials:

-

Rat brain tissue (cortex for A₁, striatum for A₂)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Adenosine deaminase

-

Radioligands: [³H]DPCPX (for A₁) and [³H]CGS21680 (for A₂)

-

Test compounds (this compound derivatives) at various concentrations

-

Non-specific binding inhibitors: CPA (for A₁) and NECA (for A₂)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex (for A₁) or striatum (for A₂) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer, incubate with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C, and centrifuge again. The final pellet is resuspended in the assay buffer to a protein concentration of ~1 mg/mL.

-

Binding Assay:

-

Set up assay tubes containing:

-

50 µL of membrane preparation

-

50 µL of radioligand ([³H]DPCPX for A₁ or [³H]CGS21680 for A₂) at a final concentration near its Kd value.

-

50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a non-specific inhibitor (for non-specific binding).

-

-

Incubate the tubes for 2 hours at room temperature.

-

-

Filtration and Counting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant activity as modulators of adenosine receptors, leading to the development of clinically important drugs. The unique metabolic pathway involving MTAP also presents a compelling rationale for developing this compound-related compounds for targeted cancer therapy. The continued exploration of this nucleoside's chemical space, guided by quantitative biological evaluation and a deep understanding of its mechanism of action, holds great promise for the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potential Therapeutic Applications of Adenosine A2A Receptor Ligands and Opportunities for A2A Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of adenosine A(2A) and A(2B) receptor activation on signaling pathways and cytokine production in human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 11. 5'-deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Thioadenosine's role in purinergic signaling pathways

An In-depth Technical Guide on the Role of 2-Thioadenosine in Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily adenosine (B11128) triphosphate (ATP) and adenosine.[1][2] These molecules, released from cells under various physiological and pathological conditions, act as signaling ligands by binding to specific purinergic receptors.[3] This system is crucial for regulating a vast array of physiological processes, including neurotransmission, inflammation, immune responses, and cardiovascular homeostasis.[1][2][4]

The purinergic receptor family is broadly divided into two main classes:

-

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are activated by adenosine.[1] They are further classified into four subtypes: A1, A2A, A2B, and A3.[1][5][6]

-

P2 Receptors: These receptors are activated by nucleotides such as ATP and ADP.[1] This class is further subdivided into P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs.[1][7][8]

This compound and its phosphorylated derivatives are pivotal pharmacological tools used to investigate these pathways. The substitution of a thio- group at the 2-position of the purine ring confers unique pharmacological properties, including altered receptor affinity, selectivity, and resistance to enzymatic degradation, making these compounds invaluable for dissecting the function of specific receptor subtypes.[2][9]

References

- 1. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure and function of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Cellular Uptake and Transport of 2-Thioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioadenosine, a naturally occurring modified nucleoside, and its derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities. Understanding the mechanisms by which this compound enters cells is crucial for elucidating its physiological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the cellular uptake and transport of this compound, summarizing available data, detailing experimental methodologies, and visualizing the key processes involved.

The cellular uptake of nucleosides and their analogs is primarily mediated by two major families of transport proteins: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1][2][3] ENTs, which are part of the SLC29 gene family, facilitate the bidirectional transport of nucleosides down their concentration gradient.[1][3] CNTs, belonging to the SLC28 gene family, are sodium-dependent symporters that transport nucleosides against their concentration gradient.[1][2] The specific transporters involved and their kinetic properties are critical determinants of the intracellular concentration and, consequently, the biological effects of this compound.

Quantitative Data on Nucleoside Analog Transport

| Compound | Cell Type | Transporter System | K_m_ (mM) | V_max_ (pmol/10^6^ cells/min) | Reference |

| 5'-methylthioadenosine | Human Erythrocytes | Carrier-mediated | ~3 | ~600 | [4] |

Experimental Protocols

The following section outlines a generalized protocol for a cellular uptake assay to determine the kinetic parameters of this compound transport. This protocol is based on standard methods for studying nucleoside transport using radiolabeled substrates.[5]

Protocol: Radiolabeled this compound Uptake Assay in Adherent Mammalian Cells

1. Cell Culture:

-

Seed adherent mammalian cells (e.g., a relevant cancer cell line) in 24- or 96-well plates.[5]

-

Culture the cells in appropriate growth medium until they reach near confluence.[5]

2. Preparation for Uptake Assay:

-

On the day of the assay, aspirate the growth medium.[5]

-

Wash the cells gently with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[5]

-

Add 0.15 ml of fresh assay buffer to each well.[5]

3. Inhibition Studies (Optional but Recommended):

-

To distinguish between different transporter types, pre-incubate a subset of wells with specific inhibitors for 30 minutes.[5]

-

Dipyridamole (B1670753): A non-selective inhibitor of ENTs.[6][7]

-

Nitrobenzylthioinosine (NBMPR): A potent inhibitor of ENT1.[6][7]

-

-

Add 50 µL of the inhibitor solution or vehicle control to the respective wells.[5]

4. Initiation of Uptake:

-

Prepare a stock solution of radiolabeled this compound (e.g., [³H]this compound) in the assay buffer.

-

Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.[5] The final concentration of the substrate should be varied for kinetic analysis.

5. Incubation:

-

Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 15 minutes) with gentle agitation.[5] It is crucial to perform initial time-course experiments to ensure that the uptake is measured during the linear phase.

6. Termination of Uptake:

-

Stop the incubation by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).[5]

7. Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis agent (e.g., Solvable®) to each well.[5]

-

After complete lysis, add a scintillation cocktail to each well.[5]

-

Measure the radioactivity in a scintillation counter.[5]

8. Data Analysis:

-

Normalize the radioactive counts to the protein concentration in each well.

-

Plot the initial uptake velocity against the substrate concentration.

-

Determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_) using non-linear regression analysis.

Visualizations

Logical Workflow for a this compound Cellular Uptake Experiment

Caption: A flowchart illustrating the key steps in a cellular uptake assay for this compound.

Conceptual Diagram of this compound Transport Mechanisms

Caption: A diagram showing the primary mechanisms of this compound cellular transport.

Conclusion

The cellular uptake of this compound is a critical process that governs its intracellular availability and subsequent biological effects. While direct kinetic data for this compound transport is currently limited, the established roles of ENT and CNT families in nucleoside transport provide a strong framework for investigation. The provided experimental protocol offers a detailed methodology for researchers to determine the specific kinetic parameters of this compound uptake in their cell models of interest. Further research is warranted to fully characterize the transporters involved, their kinetic properties, and the downstream signaling pathways modulated by the cellular uptake of this important nucleoside analog. Such studies will be invaluable for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies.

References

- 1. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on 5'-methylthioadenosine uptake by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Nitrobenzylthioinosine-sensitive nucleoside transport system: mechanism of inhibition by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

Enzymes in the Biotransformation and Interaction Landscape of 2-Thioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thioadenosine, a naturally occurring modified nucleoside, and its derivatives are of significant interest in biomedical research and drug development due to their potential therapeutic activities. Understanding the enzymatic processes that govern the metabolism and interaction of this compound is crucial for elucidating its biological roles and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the key enzymes known or likely to interact with this compound and its analogs. It summarizes quantitative kinetic data, details relevant experimental methodologies, and presents signaling and metabolic pathways through logical diagrams. While direct enzymatic data for this compound is limited, this guide draws parallels from structurally similar analogs, particularly 2-substituted adenosine (B11128) derivatives, to provide a foundational understanding for researchers in the field.

Introduction

Modified nucleosides play critical roles in a myriad of biological processes, from RNA modification and cellular signaling to therapeutic intervention. This compound, characterized by the substitution of the exocyclic amino group at the C2 position of the adenine (B156593) ring with a thiol group, is one such molecule that has garnered scientific attention. Its unique chemical structure suggests potential interactions with a range of enzymes involved in purine (B94841) metabolism and signaling. This guide aims to consolidate the current, albeit limited, knowledge on enzymes that metabolize or interact with this compound, providing a valuable resource for researchers navigating this specific area of study.

Key Enzymes and Their Putative Interaction with this compound